

Application Note: Quantification of Tryptophan Catabolites Using Quinaldic-d6 Acid

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Compound of Interest

Compound Name: Quinaldic-d6 Acid

Cat. No.: B12309762

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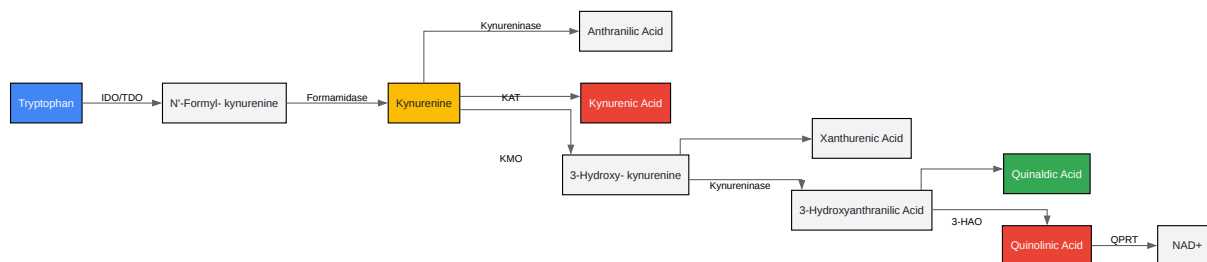
Introduction

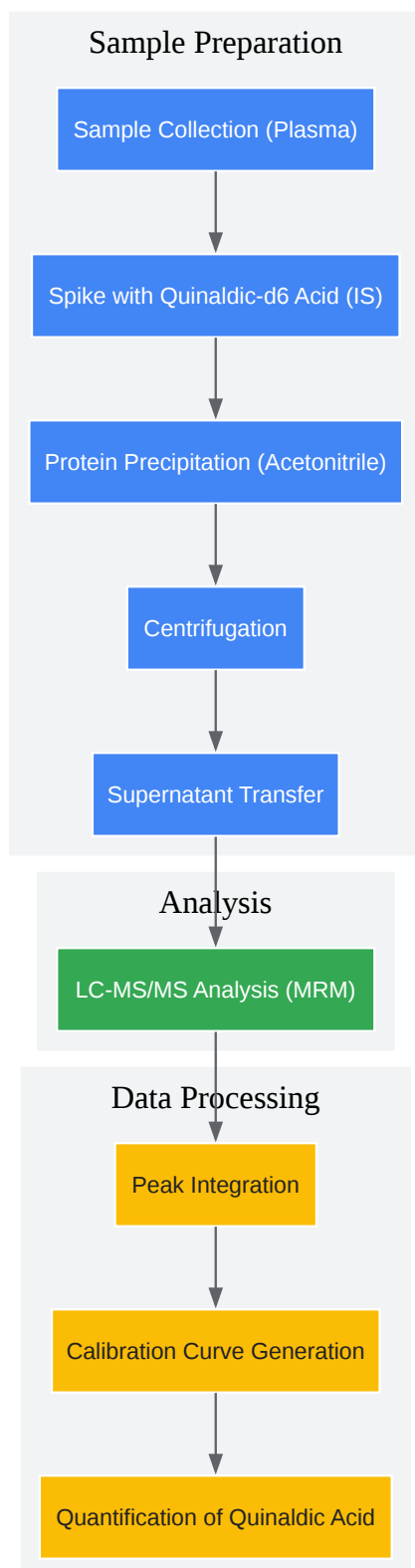
Tryptophan metabolism through the kynurenine pathway is a critical area of research in neuroscience, immunology, and oncology. Dysregulation of this pathway is implicated in a variety of pathological states. Accurate quantification of tryptophan catabolites is essential for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of quinaldic acid, a tryptophan catabolite, in biological matrices using a stable isotope-labeled internal standard, **Quinaldic-d6 Acid**, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a deuterated internal standard like **Quinaldic-d6 Acid** is the gold standard for quantitative bioanalysis.^[1] It offers high accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization.^{[1][2]}

Tryptophan Catabolism: The Kynurenine Pathway

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, accounting for over 95% of its catabolism.^{[3][4]} This pathway generates several neuroactive and immunomodulatory metabolites. An overview of the kynurenine pathway is presented below.





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References

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